molecular formula C8H16Cl2N4O B2619943 rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride CAS No. 2044705-65-7

rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride

Cat. No.: B2619943
CAS No.: 2044705-65-7
M. Wt: 255.14
InChI Key: LDJHPZKXIAIEMI-HPIFEEBESA-N
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Description

rac-(1r,2r,4s)-2-(Aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride is a cyclopentane-based compound featuring an aminomethyl group at the 2-position and a 1,2,4-triazol-3-yl moiety at the 4-position of the cyclopentane ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors where the triazole group may act as a bioisostere for carboxyl or amide groups . The stereochemistry (rac, 1r,2r,4s) indicates a racemic mixture, which may influence its binding affinity and metabolic profile compared to enantiomerically pure analogs.

Properties

IUPAC Name

(1S,2S,4R)-2-(aminomethyl)-4-(1H-1,2,4-triazol-5-yl)cyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c9-3-6-1-5(2-7(6)13)8-10-4-11-12-8;;/h4-7,13H,1-3,9H2,(H,10,11,12);2*1H/t5-,6+,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJHPZKXIAIEMI-HPIFEEBESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CN)O)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@@H]1CN)O)C2=NC=NN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307756-75-6
Record name rac-(1R,2R,4S)-2-(aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride” typically involves multiple steps:

    Formation of the Cyclopentanol Backbone: The cyclopentanol backbone can be synthesized through a series of reactions starting from cyclopentadiene. This may involve hydrogenation and hydroxylation steps.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.

    Attachment of the Triazolyl Group: The triazolyl group can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclopentanol backbone can undergo oxidation to form a ketone or aldehyde.

    Reduction: The triazolyl group can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as halides, thiols, or other amines in the presence of a suitable base.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new cyclopentane derivatives with potential biological activity.

Biology

In biological research, this compound may be used as a probe to study the interactions of triazole-containing molecules with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of “rac-(1r,2r,4s)-2-(aminomethyl)-4-(4h-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride” would depend on its specific biological target. Generally, the triazolyl group can interact with enzyme active sites or receptor binding sites, modulating their activity. The aminomethyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader class of cyclopentane derivatives with heterocyclic substituents. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Backbone Triazole Substituent Additional Groups Salt Form Purity Reference
Target Compound Cyclopentane 4H-1,2,4-triazol-3-yl (unsubstituted) Aminomethyl Dihydrochloride Not specified
rac-(1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol Cyclopentane 5-methyl-4H-1,2,4-triazol-3-yl Aminomethyl None Not specified
rac-(1R,2R,4S)-2-(Aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride Cyclopentane 4-methyl-4H-1,2,4-triazol-3-yl Aminomethyl Dihydrochloride Not specified
rac-(1R,2R,4S)-2-(Aminomethyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-ol hydrochloride Cyclopentane 3-cyclopropyl-1,2,4-oxadiazol-5-yl Aminomethyl Hydrochloride 95%
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride Cyclopentane None Hydroxymethyl, amino Hydrochloride 95%

Key Differences and Implications

Triazole Substituents: The target compound has an unsubstituted 4H-1,2,4-triazol-3-yl group, while analogs in and feature methyl groups at the 4- or 5-position of the triazole. The oxadiazole variant () replaces the triazole with a 1,2,4-oxadiazole ring, altering electronic properties and hydrogen-bonding capacity, which may affect target binding .

Salt Form :

  • The dihydrochloride salt (target) offers higher aqueous solubility compared to the hydrochloride or free base forms of analogs, which is critical for in vivo bioavailability .

Research Findings and Pharmacological Relevance

  • Binding Affinity : Triazole-containing compounds are often explored as protease inhibitors (e.g., SARS-CoV-2 main protease in ). The unsubstituted triazole in the target compound may allow for flexible hydrogen bonding, while methyl-substituted analogs () could enhance hydrophobic interactions in binding pockets .
  • Stereochemistry : The racemic (rac) form of the target compound may result in mixed pharmacological activity compared to enantiomerically pure derivatives, necessitating further chiral resolution studies .
  • Purity and Synthesis : Analogs with 95% purity () highlight the importance of synthetic optimization to minimize impurities that could affect efficacy or toxicity .

Biological Activity

rac-(1R,2R,4S)-2-(aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride , a compound featuring a cyclopentanol structure and a triazole moiety, has garnered attention in pharmaceutical research due to its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Cyclopentanol core : Provides a rigid framework.
  • Triazole ring : Known for its role in enhancing biological activity.
  • Aminomethyl group : Contributes to its interaction with biological targets.

Molecular Formula

The molecular formula for rac-(1R,2R,4S)-2-(aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride is C8H12Cl2N4OC_8H_{12}Cl_2N_4O.

PropertyValue
Molecular Weight232.11 g/mol
SolubilitySoluble in water
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, derivatives of triazole have shown significant antiproliferative effects against various cancer cell lines. Specifically:

  • In vitro Studies : The compound was tested against human cancer cell lines such as MCF-7 (breast), SW480 (colon), and A549 (lung). Results indicated that it exhibits cytotoxicity through mechanisms including:
    • Cell Cycle Arrest : Induction of G2/M phase arrest.
    • Apoptosis : Triggering programmed cell death pathways .

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties . The presence of the triazole ring enhances the ability to inhibit fungal growth and bacterial proliferation. Laboratory assays have demonstrated that compounds similar to rac-(1R,2R,4S)-2-(aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride possess:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, interfering with metabolic pathways crucial for cell survival.
  • Receptor Modulation : The aminomethyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride:

Study 1: Anticancer Efficacy

A study published in 2014 assessed a series of triazole derivatives for their anticancer properties using MTT assays. The results indicated that compounds with similar structures showed promising antiproliferative effects and induced apoptosis in cancer cells .

Study 2: Antimicrobial Evaluation

Research conducted on triazole derivatives demonstrated significant antimicrobial activity against various pathogens. The findings suggest that modifications to the triazole structure can enhance efficacy against resistant strains .

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